4-Amino-6,7-dimethylpteridin-2(3H)-one
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Overview
Description
4-Amino-6,7-dimethylpteridin-2(3H)-one, also known as alloxazine, is a heterocyclic organic compound that belongs to the pteridine family. It is a yellow crystalline powder that is soluble in water and ethanol. Alloxazine is a key component of many important biological molecules, including flavoproteins, which play a crucial role in various metabolic processes.
Mechanism Of Action
Alloxazine works by binding to the active site of flavoproteins, which allows them to carry out their biological functions. Flavoproteins are involved in a wide range of metabolic processes, including the breakdown of food, the production of energy, and the synthesis of DNA and RNA.
Biochemical And Physiological Effects
Alloxazine has several biochemical and physiological effects. It plays a crucial role in the production of ATP, which is the main energy source of the cell. Alloxazine is also involved in the synthesis of DNA and RNA, which are essential for the growth and development of the body. Additionally, 4-Amino-6,7-dimethylpteridin-2(3H)-one has antioxidant properties, which help protect the body from oxidative stress.
Advantages And Limitations For Lab Experiments
Alloxazine has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Alloxazine is also stable under a wide range of conditions, which makes it an ideal choice for experiments that require long-term stability. However, 4-Amino-6,7-dimethylpteridin-2(3H)-one has some limitations. It is not very soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, 4-Amino-6,7-dimethylpteridin-2(3H)-one has a relatively short half-life, which can make it difficult to measure in some assays.
Future Directions
There are several future directions for research on 4-Amino-6,7-dimethylpteridin-2(3H)-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of 4-Amino-6,7-dimethylpteridin-2(3H)-one's role in human health and disease. Researchers are also interested in exploring the potential of 4-Amino-6,7-dimethylpteridin-2(3H)-one as a therapeutic agent for various medical conditions. Finally, there is a need for further research into the biochemical and physiological effects of 4-Amino-6,7-dimethylpteridin-2(3H)-one, particularly its role in the production of ATP and its antioxidant properties.
Synthesis Methods
Alloxazine can be synthesized through several methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and formic acid. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with acetic anhydride, followed by oxidation with hydrogen peroxide.
Scientific Research Applications
Alloxazine has been extensively studied for its scientific research applications. It is commonly used in the synthesis of flavoproteins, which are important enzymes involved in various metabolic processes. Flavoproteins are essential for the production of ATP, the main energy source of the cell. Alloxazine is also used in the production of riboflavin, a vitamin essential for the growth and development of the body.
properties
IUPAC Name |
4-amino-6,7-dimethyl-3H-pteridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4(2)11-7-5(10-3)6(9)12-8(14)13-7/h1-2H3,(H3,9,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTSCKXJWGUHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC(=O)N=C2N=C1C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419992 |
Source
|
Record name | 4-Amino-6,7-dimethylpteridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dimethylpteridin-2(3H)-one | |
CAS RN |
19152-99-9 |
Source
|
Record name | 4-Amino-6,7-dimethylpteridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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